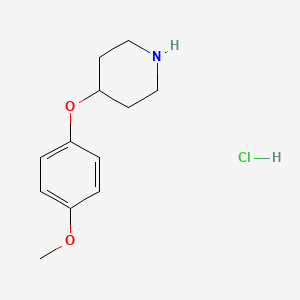

4-(4-Methoxyphenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZHUIQLCZUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591173 | |

| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-89-5 | |

| Record name | Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride (CAS No. 333954-89-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No. 333954-89-5), a versatile heterocyclic compound with significant applications in pharmaceutical research and development. The document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its role as a key building block in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry, drug design, and process development, offering insights into its handling, synthesis, and potential applications.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When combined with an aryloxy moiety at the 4-position, the resulting 4-aryloxypiperidine core structure becomes a pharmacophore of significant interest, particularly in the development of agents targeting the central nervous system. These compounds have been explored for a range of therapeutic applications, including as analgesics, antidepressants, and antipsychotics.[2][3]

This compound, the subject of this guide, is a key representative of this class of compounds. The methoxy substitution on the phenoxy ring provides a specific electronic and steric profile that can influence receptor binding and pharmacokinetic properties. As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media, a desirable characteristic for many research and development applications.[4] This guide will provide an in-depth exploration of this valuable chemical entity.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 333954-89-5 | [4][5][6] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [6] |

| Molecular Weight | 243.73 g/mol | [4][6] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow solid | [7] |

| Purity | ≥95% | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies for forming aryl ether linkages. The most common and direct routes involve the coupling of a 4-hydroxypiperidine derivative with a suitably activated 4-methoxyphenyl precursor. Two plausible and widely utilized methods are the Williamson Ether Synthesis and the Ullmann Condensation.

Plausible Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. In the context of synthesizing 4-(4-Methoxyphenoxy)piperidine, this would involve the deprotonation of N-protected 4-hydroxypiperidine to form the corresponding alkoxide, which then displaces a leaving group on the 4-methoxyphenyl ring. A common precursor for the 4-methoxyphenyl moiety would be 4-fluoroanisole or 4-chloroanisole.

The following diagram illustrates the conceptual workflow for the Williamson ether synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound via Williamson Ether Synthesis.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the product, typically by column chromatography, to yield N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate

-

In an inert atmosphere, suspend a strong base like sodium hydride in a dry aprotic solvent (e.g., THF or DMF).

-

Add a solution of N-Boc-4-hydroxypiperidine in the same solvent dropwise at 0°C.

-

Stir the mixture at room temperature for a period to ensure complete formation of the alkoxide.

-

Add 4-fluoroanisole (or another suitable aryl halide) and heat the reaction mixture to drive the SNAr reaction to completion.

-

After completion, quench the reaction carefully with water and extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude N-Boc-protected intermediate. Purification can be achieved by chromatography.

Step 3: Synthesis of this compound

-

Dissolve the crude or purified tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) and stir at room temperature.

-

The deprotection and salt formation usually result in the precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is another powerful method for the formation of diaryl ethers, which can be adapted for the synthesis of aryl-alkyl ethers. This copper-catalyzed reaction typically involves an aryl halide and an alcohol.

The conceptual workflow for the Ullmann condensation approach is depicted below.

Caption: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.

Causality in Experimental Choices: The choice between Williamson and Ullmann methodologies often depends on the specific substrates and desired reaction conditions. The Williamson synthesis is often simpler to perform but may require harsh basic conditions. The Ullmann condensation, particularly modern variations with specific ligands, can often be performed under milder conditions but may require careful optimization of the catalyst system. The protection of the piperidine nitrogen (e.g., with a Boc group) is a critical step to prevent N-arylation, which would be a competing side reaction. The Boc group is chosen for its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions, which conveniently allows for the final salt formation step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be used.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the methoxy-substituted phenyl ring, the methoxy group protons (a singlet), and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the phenyl ring, the methoxy carbon, and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be suitable for this compound.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at acidic pH) in an isocratic or gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~225 nm or ~275 nm). |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This method would be validated for parameters such as linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its structural features make it particularly relevant for the development of drugs targeting the central nervous system.

Intermediate for CNS-Active Agents

The 4-aryloxypiperidine scaffold is a key component of numerous compounds that interact with neurotransmitter systems.[4] Derivatives of this scaffold have been investigated for their activity as:

-

Serotonin Reuptake Inhibitors (SSRIs): The phenoxy-piperidine structure is related to the pharmacophore of some SSRIs, which are widely used as antidepressants.

-

Dopamine Receptor Ligands: Modifications of the piperidine nitrogen and the aryl ring can lead to compounds with affinity for dopamine receptors, making them potential candidates for the treatment of psychosis or Parkinson's disease.

-

Opioid Receptor Modulators: The piperidine ring is a core element of many opioid analgesics.[2]

The availability of this compound allows for the systematic exploration of structure-activity relationships (SAR) by modifying the piperidine nitrogen with various substituents.

Role in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound provides a readily available starting material for the synthesis of libraries of analogs. By varying the substituent on the piperidine nitrogen, researchers can probe the binding pocket of a target receptor and develop a deeper understanding of the molecular interactions that govern biological activity.[10]

The following diagram illustrates the central role of this intermediate in generating a library of diverse compounds for SAR studies.

Caption: Role of this compound in generating diverse analogs for SAR studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 333954-89-5) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic transformations, and its structure is amenable to a wide range of chemical modifications. The 4-aryloxypiperidine scaffold is a well-established pharmacophore in CNS drug development, and this particular intermediate provides a convenient entry point for the exploration of novel therapeutics. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry and academia.

References

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Med Chem (Los Angeles), 7(3), 94-103. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1995). J Med Chem, 38(11), 1995-2006. [Link]

-

Supplementary Information File. (2021). J Pharm Pharm Sci, 24, 421-434. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Org Biomol Chem, 12(35), 6823-6830. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6994. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). J Med Chem, 26(4), 549-557. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2022). ChemRxiv. [Link]

-

Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2023). Eur J Med Chem, 250, 115206. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2005). [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (1974).

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2023). Eur J Med Chem, 250, 115206. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). Pak J Pharm Sci, 28(5), 1735-1740. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chem Pharm Bull (Tokyo), 53(1), 64-66. [Link]

-

CAS No : 915095-89-5 | Product Name : Empagliflozin Bromo Impurity. Pharmaffiliates. [Link]

-

QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. (2014). Curr Drug Discov Technol, 11(2), 148-156. [Link]

-

Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. (2015). Bioorg Med Chem Lett, 25(3), 517-521. [Link]

-

CAS 915095-89-5 Empagliflozin Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Methoxyphenoxy)piperidine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Methoxyphenoxy)piperidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1][2] Its precise molecular weight is a fundamental physical constant, critical for accurate stoichiometric calculations in synthesis, formulation development, and quantitative analysis. This guide provides a comprehensive overview of the compound's physicochemical properties, with a primary focus on its molecular weight. Furthermore, it outlines detailed, field-proven methodologies for the experimental verification of its molecular weight and structural integrity, ensuring the reliability and reproducibility of research outcomes. The protocols described herein are designed to serve as a self-validating system for researchers handling this and similar small molecules.

Introduction to this compound

This compound is a piperidine derivative that serves as a crucial building block in organic synthesis.[2] Its structure, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a valuable scaffold in medicinal chemistry for creating compounds with specific biological activities.[1] Researchers utilize this intermediate in the synthesis of complex molecules targeting various biological systems, including neurotransmitter pathways, making it relevant for studies on depression, anxiety, and other neurological conditions.[1] The hydrochloride salt form enhances the compound's solubility and stability, facilitating its handling and use in diverse chemical processes and formulations.[1][3]

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The molecular weight dictates molar relationships, while other parameters inform handling, storage, and analytical method development.

Key Data Summary

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 243.73 g/mol | [1][4][5] |

| Molecular Formula | C₁₂H₁₇NO₂·HCl | [1] |

| CAS Number | 333954-89-5 | [1][4][6][7] |

| Purity (Typical) | ≥95% - ≥98% | [4][8] |

| Synonyms | 4-(4-Methoxyphenoxy)piperidine HCl | [4] |

| Storage Conditions | 0-8°C, Store sealed in a dry environment | [1][4][6] |

| Hazard Profile | Irritant | [7] |

Molecular Structure and Weight Calculation

The molecular weight is derived from its chemical formula, C₁₂H₁₈ClNO₂.

-

Free Base (C₁₂H₁₇NO₂):

-

12 x Carbon (12.011 u) = 144.132 u

-

17 x Hydrogen (1.008 u) = 17.136 u

-

1 x Nitrogen (14.007 u) = 14.007 u

-

2 x Oxygen (15.999 u) = 31.998 u

-

Total (Free Base): 207.273 g/mol

-

-

Hydrochloride Salt (HCl):

-

1 x Hydrogen (1.008 u) = 1.008 u

-

1 x Chlorine (35.453 u) = 35.453 u

-

Total (HCl): 36.461 g/mol

-

-

Final Molecular Weight (C₁₂H₁₇NO₂·HCl):

-

207.273 + 36.461 = 243.734 g/mol

-

This calculated value aligns perfectly with the experimentally cited molecular weight of 243.73 g/mol .[1][4][5]

Experimental Verification Workflow

In a regulated and research-intensive environment, relying solely on the theoretical molecular weight is insufficient. Experimental verification is paramount to confirm the identity, purity, and integrity of a compound. This section details the logical workflow and specific protocols for this validation process.

Analytical Workflow Diagram

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical sample like this compound.

Caption: Logical workflow for compound identity and purity verification.

Protocol 1: Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the most direct method for determining molecular weight. For a polar, saline compound like this, Electrospray Ionization (ESI) is the preferred technique as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion for detection. We analyze in positive ion mode ([M+H]⁺) because the piperidine nitrogen is basic and readily protonated.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

-

Dilution: Create a working solution of ~10 µg/mL by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to aid in protonation.

-

Instrumentation (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

-

Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

-

-

Data Acquisition & Analysis:

-

Acquire the mass spectrum.

-

Primary Peak of Interest: Look for the protonated molecule of the free base. The hydrochloride salt will dissociate in solution. The expected ion is [C₁₂H₁₇NO₂ + H]⁺.

-

Expected m/z: 207.27 + 1.008 = 208.28 m/z . This peak confirms the mass of the core molecule.

-

Other Potential Ions: Observe for sodium adducts ([M+Na]⁺ at ~230.26 m/z) or other minor adducts which can also validate the molecular mass.

-

Trustworthiness: This protocol is self-validating. The presence of an intense signal at the calculated m/z of 208.28 provides high confidence in the molecular weight of the underlying chemical entity.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expertise & Causality: While MS confirms the mass, it does not confirm the isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR). The unique pattern of chemical shifts, integrations, and coupling constants acts as a "fingerprint" for the molecule, indirectly but definitively validating its composition and thus its molecular weight.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize them effectively and the labile N-H proton is often observable.

-

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

Run a standard ¹H NMR experiment.

-

Run a standard ¹³C NMR experiment (e.g., with proton decoupling).

-

-

Expected ¹H NMR Signals & Interpretation:

-

Aromatic Protons (~6.8-7.2 ppm): Two distinct doublets, integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Piperidine Protons (~3.0-4.5 ppm): A complex series of multiplets corresponding to the protons on the piperidine ring. The proton at the C4 position (bearing the oxygen) will be shifted furthest downfield.

-

Methoxy Protons (~3.7 ppm): A sharp singlet, integrating to 3H, corresponding to the -OCH₃ group.

-

Amine Proton (variable): A broad singlet corresponding to the N-H proton, whose chemical shift is concentration and solvent dependent.

-

Trustworthiness: If the acquired NMR spectrum matches the predicted pattern for 4-(4-Methoxyphenoxy)piperidine, it confirms the specific arrangement of atoms, validating the molecular formula and, by extension, the molecular weight.

Safety, Handling, and Storage

Proper handling is essential for user safety and maintaining compound integrity.

-

Safety Precautions: The compound is classified as an irritant.[7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[9] Handling should occur in a well-ventilated area or a chemical fume hood.[9]

-

Storage: To ensure stability and prevent degradation, the compound must be stored at refrigerated temperatures, typically between 0°C and 8°C.[1][4][6] The container should be tightly sealed and stored in a dry, desiccated environment to protect the hygroscopic hydrochloride salt from moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

The molecular weight of this compound is authoritatively established as 243.73 g/mol . This value, rooted in its atomic composition (C₁₂H₁₇NO₂·HCl), is the cornerstone for its use in quantitative scientific applications. However, for rigorous drug discovery and development, this theoretical value must be substantiated by empirical data. The orthogonal analytical techniques of mass spectrometry and NMR spectroscopy provide a robust, self-validating system to confirm not only the molecular weight but also the precise chemical structure and purity, ensuring the integrity and reproducibility of scientific research.

References

-

MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Capot Chemical Co., Ltd. [Link]

-

4-(4-Methoxyphenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

4-Methoxyphencyclidine: An Analytical Profile. U.S. Department of Justice, Drug Enforcement Administration. [Link]

-

Analytical Methods for the separation of piperazine analogues. Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 333954-89-5 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No. 333954-89-5). Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics and the experimental methodologies required for their validation. In the dynamic landscape of medicinal chemistry, a thorough grasp of a molecule's physical attributes is paramount for predicting its behavior in biological systems and for the rational design of efficacious therapeutics.[1]

Introduction and Molecular Overview

This compound is a piperidine derivative that holds significant interest as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its structural motif, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery programs. The hydrochloride salt form generally enhances the compound's solubility and stability, crucial for pharmaceutical formulation and handling.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

This guide will delve into the key physical properties of this compound, providing both established data and detailed protocols for their experimental determination. This dual approach is intended to equip the researcher not only with knowledge but also with the practical means to verify and expand upon it.

Core Physical Properties

The following table summarizes the known and estimated physical properties of this compound. It is critical to note that while some data is readily available from suppliers and databases, other values, particularly experimental ones, are not widely published.

| Property | Value | Source/Comment |

| CAS Number | 333954-85-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [1][3][4] |

| Molecular Weight | 243.73 g/mol | [1][3][4] |

| Appearance | White to off-white solid | General observation for similar compounds. |

| Melting Point | Estimated: ~129-130 °C | Based on the closely related analog 4-(2-Methoxyphenoxy)piperidine hydrochloride. The exact value should be determined experimentally. |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Solubility | Generally soluble in polar solvents. | Described as having excellent solubility.[1] Specific quantitative data is not widely available and should be determined experimentally. |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [4] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.

-

Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on the estimate of ~129°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Biological Studies

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dichloromethane, and ethyl acetate.

-

Qualitative Assessment:

-

To a series of labeled test tubes, add approximately 10 mg of the compound.

-

Add 1 mL of each selected solvent to the respective test tubes.

-

Vortex or shake each tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble cases):

-

If the compound dissolves in a solvent, add small, pre-weighed portions of the compound to the solution until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

-

Record the total mass of the compound dissolved in the known volume of solvent to obtain an approximate solubility value (e.g., in mg/mL).

-

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the phenoxy ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). The methoxy group will influence their chemical shifts, and the substitution pattern will determine the splitting patterns (likely doublets or multiplets).

-

Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the 4-position, being attached to the carbon bearing the ether linkage, will likely be shifted downfield. The protons on the carbons adjacent to the nitrogen will also be downfield.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed, typically around δ 3.8 ppm.

-

N-H Proton: The proton on the nitrogen will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: The carbons of the phenoxy ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen of the ether linkage and the carbon bearing the methoxy group will be the most downfield.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-70 ppm). The carbon at the 4-position will be the most downfield of the piperidine carbons due to the electronegative oxygen atom.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Standard pulse programs should be used. For ¹³C NMR, proton decoupling is typically employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted FT-IR Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds in the aromatic ring.

-

C-O Ether Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ (for aryl ethers) is expected for the C-O-C ether linkage.

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region is expected for the C-N bond of the piperidine ring.

Experimental Protocol: KBr Pellet Method for Solid Samples

-

Sample Preparation:

-

Thoroughly dry both the compound and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of the compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[4]

Conclusion

References

Sources

Introduction: The Strategic Importance of the 4-Aryloxypiperidine Scaffold

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride

This guide provides an in-depth technical overview of this compound (CAS No: 333954-89-5), a versatile chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven analytical methodologies, and insights into its application, grounded in established scientific principles.

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The 4-substituted piperidine motif, in particular, is a cornerstone in the development of therapeutics targeting the central nervous system (CNS).

This compound emerges as a crucial building block within this chemical space. It combines the foundational piperidine core with a 4-methoxyphenoxy group, an ether linkage that offers a balance of stability and polarity. This specific combination is leveraged in medicinal chemistry to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it highly amenable to various synthetic transformations and formulation studies.[3][4] Its primary utility lies in serving as a key intermediate for the synthesis of complex bioactive molecules, especially those aimed at treating neurological disorders.[3][5]

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized below.

Chemical Structure

Caption: Generalized workflow for the synthesis of the target compound.

Causality in Experimental Design

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is frequently chosen for protecting the piperidine nitrogen. Its stability under basic conditions (required for Williamson synthesis) and its facile removal under acidic conditions make it ideal. This orthogonality prevents premature deprotection during the ether formation step.

-

Ether Synthesis Method:

-

Williamson Synthesis: This classic method involves deprotonating the 4-methoxyphenol with a strong base (e.g., NaH) to form a phenoxide, which then acts as a nucleophile, displacing a leaving group (e.g., tosylate, mesylate) from the 4-position of the N-Boc-piperidine. This is a robust and scalable method.

-

Mitsunobu Reaction: An alternative, often milder, approach involves reacting N-Boc-4-hydroxypiperidine directly with 4-methoxyphenol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this symmetric case, it is not a concern.

-

-

Deprotection and Salt Formation: Following the successful formation of the protected ether, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. The resulting free base is often an oil and can be unstable. Immediate conversion to the hydrochloride salt by treatment with HCl not only purifies the compound via crystallization but also significantly improves its stability and handling characteristics. [6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: Integrated workflow for analytical quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds. [7]The methoxyphenyl group provides a strong chromophore, enabling sensitive detection.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. [7]2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [7][8] * Mobile Phase: Isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.5 with H₃PO₄) in a 40:60 (v/v) ratio. [7]The acidic pH ensures the piperidine nitrogen is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm or 239 nm, corresponding to absorbance maxima of the aromatic system. [8] * Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.

-

Create a working solution of 50 µg/mL by diluting the stock solution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection. [7]4. Validation Parameters (Abbreviated):

-

Linearity: Establish a calibration curve over a range of concentrations (e.g., 5-100 µg/mL) to ensure a linear response (R² > 0.999). [7] * Precision: Perform replicate injections (n=6) of a single concentration to assess system precision (RSD ≤ 2%). [7] * Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are predictable.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. The proximity to the ether oxygen will shield these protons. [9] * Piperidine Protons: A series of multiplets between δ 1.8-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield. The proton at the C4 position (bearing the phenoxy group) will appear as a multiplet around δ 4.4-4.6 ppm.

-

Amine Proton (NH₂⁺): A broad singlet, typically downfield (δ 8.5-9.5 ppm), due to protonation and exchange.

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm. [9][10]* ¹³C NMR:

-

Aromatic Carbons: Signals in the δ 114-155 ppm range. The carbon attached to the methoxy group (C-OCH₃) and the carbon attached to the piperidine ether oxygen (C-O-Pip) will be the most downfield.

-

Piperidine Carbons: Signals in the δ 30-75 ppm range. The C4 carbon will be the most downfield carbon of the piperidine ring (approx. δ 70-75 ppm) due to the attached oxygen.

-

Methoxy Carbon: A signal around δ 55 ppm. [10]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Typically, analysis is performed on the free base.

-

Technique: Electrospray Ionization (ESI) is ideal due to the polar nature of the molecule.

-

Expected Mass: The analysis will detect the protonated molecule of the free base [M+H]⁺.

-

Free Base (C₁₂H₁₇NO₂) Exact Mass: 221.1259

-

Expected [M+H]⁺: m/z 221.1332

-

-

Fragmentation: The mass spectrum is expected to show characteristic fragments, such as the loss of the piperidine ring or cleavage of the ether bond, providing further structural confirmation. [9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the pharmacological relevance of the 4-aryloxypiperidine core structure.

-

Scaffold for CNS Agents: Derivatives of this scaffold have been extensively explored for their activity at various CNS targets. The piperidine nitrogen allows for the introduction of diverse substituents to modulate activity and target engagement, while the phenoxy moiety can be modified to fine-tune receptor interactions. [3][11]* Neurotransmitter System Modulation: This chemical class is frequently used in studies investigating the modulation of neurotransmitter systems like serotonin and dopamine, making it relevant for developing treatments for depression, anxiety, and other neurological conditions. [3][12]* Analgesic Properties: The piperidine skeleton is a classic pharmacophore for opioid and non-opioid analgesics. [1][12]This intermediate provides a platform for synthesizing new chemical entities with potential pain management applications.

-

Structure-Activity Relationship (SAR) Studies: As a readily available building block, it enables the systematic exploration of SAR. Chemists can synthesize libraries of compounds by modifying the piperidine nitrogen to understand how different functional groups impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical intermediate.

-

Hazard Identification:

-

Causes skin irritation (H315). [13][14] * Causes serious eye irritation (H319). [13][14] * May cause respiratory irritation (H335). [13][14]* Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a laboratory coat. [13][15] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14][16]* Handling and Storage:

-

Avoid dust formation. [16]Wash hands thoroughly after handling. [15] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Recommended storage temperature is between 0-8 °C. [3][5]* Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]

-

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its value is defined not by its own biological activity, but by the potential it unlocks as a foundational building block for novel therapeutics. Its well-defined structure, favorable physicochemical properties as a hydrochloride salt, and relevance to CNS-active scaffolds ensure its continued use in the demanding field of drug discovery. The robust analytical methodologies outlined herein provide the necessary framework for ensuring its quality and consistency, which is the bedrock of reproducible and successful research.

References

-

Capot Chemical Co., Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]

-

DeRuiter, J., et al. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-42. Retrieved from [Link]

-

Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 753-758. Retrieved from [Link]

-

Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7536. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. Retrieved from [Link]

-

Reddy, T. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a362-a376. Retrieved from [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

- Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

-

George, L., & Lunn, A. (2005). HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

- 10. rsc.org [rsc.org]

- 11. ijnrd.org [ijnrd.org]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenoxy)piperidine hydrochloride (CAS No: 333954-89-5), a versatile piperidine derivative with significant applications in pharmaceutical research and development.[1] While lauded for its "excellent solubility," publicly available quantitative data remains scarce.[1] This document aims to bridge that gap by not only presenting the known physicochemical properties of this compound but also by providing a robust framework for researchers to experimentally determine its solubility. The guide delves into the critical distinction between kinetic and thermodynamic solubility, offering detailed, field-proven protocols for both types of assays. Furthermore, it explores the impact of key variables such as pH and the choice of co-solvents on the dissolution of piperidine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this compound and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor aqueous solubility can lead to a cascade of developmental challenges, including limited and variable intestinal absorption, which in turn results in low and unpredictable oral bioavailability.[2] Consequently, a thorough understanding and accurate measurement of a compound's solubility are paramount during the early stages of drug discovery and lead optimization.[3][4]

This compound has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1][5][6][7] Its hydrochloride salt form is specifically designed to enhance stability and solubility, crucial attributes for successful drug formulation.[8][9] This guide will provide the foundational knowledge and practical methodologies to empower researchers in their work with this promising compound.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 333954-89-5 | [1][10][11][12] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [10][12] |

| Molecular Weight | 243.73 g/mol | [1][10] |

| Appearance | White to off-white crystalline powder (typical) | Inferred from similar compounds |

| Storage | 2-8°C, sealed in a dry environment | [1][10][11] |

| Calculated LogP | 2.2478 | [10] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Rotatable Bonds | 3 | [10] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Kinetic solubility refers to the concentration of a compound that precipitates from a solution when rapidly prepared from a stock solution (typically in DMSO) and added to an aqueous buffer.[2][3][4] This measurement is often influenced by the rate of precipitation and the formation of metastable amorphous forms, which can lead to an overestimation of the true solubility.[14]

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid-state form at a given temperature and pressure.[13] This is a more accurate and reliable measure of a compound's intrinsic solubility and is the preferred value for guiding formulation development.[3][14]

Logical Relationship between Kinetic and Thermodynamic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.

-

Serial Dilution: In a separate microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Buffer Dispensing: To a clear-bottomed 96-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer-containing plate. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which the turbidity begins to significantly increase above the baseline.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility and is essential for lead optimization and preformulation studies. [4] Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Visually confirm that excess solid is still present.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Prepare a series of standards of known concentrations. Analyze the filtered sample and the standards using a suitable analytical technique such as HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

-

Reporting: Express the thermodynamic solubility in units of mg/mL or µM at the specified temperature and pH.

Factors Influencing the Solubility of this compound

The solubility of ionizable compounds like this compound is not a fixed value but is highly dependent on the properties of the solvent system.

The Impact of pH

The piperidine ring in this compound contains a basic nitrogen atom. The solubility of such compounds is strongly influenced by the pH of the aqueous medium. [2][15]

-

In acidic solutions (low pH): The nitrogen atom will be protonated, forming a positively charged species. This ionized form is generally more polar and exhibits significantly higher aqueous solubility.

-

In neutral to basic solutions (higher pH): The piperidine nitrogen will be in its neutral, un-ionized form. This form is less polar and will have lower aqueous solubility.

Therefore, it is essential to measure the solubility of this compound in buffers of varying pH to construct a pH-solubility profile. This is particularly important for predicting its behavior in the gastrointestinal tract.

Illustrative pH-Solubility Data Table (Hypothetical)

| Buffer System | pH | Thermodynamic Solubility (µg/mL) |

| 0.1 M HCl | 1.0 | > 1000 |

| Phosphate Buffer | 4.5 | 500 - 800 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 50 - 100 |

| Carbonate Buffer | 9.0 | < 10 |

The Role of Co-solvents

For in vitro assays or formulation development, it is often necessary to use co-solvents to achieve the desired concentration of a poorly soluble compound. Common water-miscible organic co-solvents include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycols (PEGs)

When using co-solvents, it is critical to be aware of the potential for the compound to precipitate upon dilution into an aqueous system. The final concentration of the co-solvent should be kept to a minimum and be consistent across experiments to ensure data reliability. [15]

Conclusion

While this compound is noted for its favorable solubility characteristics, this guide underscores the necessity of rigorous, quantitative experimental determination. By understanding the distinction between kinetic and thermodynamic solubility and by implementing the detailed protocols provided, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions during the drug discovery and development process, ultimately facilitating the successful advancement of new therapeutic agents.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 649-656.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(6), 7545-7561.

- Märki, H. P., et al. (1998). Piperidine-renin inhibitors compounds with improved physicochemical properties. Il Farmaco, 53(8-9), 628-634.

- Lee, S. H., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceutics, 12(11), 1047.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)piperidine. PubChem Compound Database. Retrieved from [Link]

- Ali, A., et al. (2023). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Liquids, 383, 122051.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 9. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. usbio.net [usbio.net]

- 12. 333954-89-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. ovid.com [ovid.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Stability Profile of 4-(4-Methoxyphenoxy)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenoxy)piperidine hydrochloride is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of novel therapeutics. Its inherent stability is a critical quality attribute that profoundly influences its storage, handling, formulation, and ultimately, the safety and efficacy of the final drug product. This technical guide provides a comprehensive examination of the stability profile of this compound, synthesizing theoretical knowledge with practical, field-proven insights. We will explore its physicochemical properties, delve into predictable degradation pathways under various stress conditions, and outline robust methodologies for its stability assessment. This document is designed to be an authoritative resource for scientists engaged in the research and development of pharmaceuticals incorporating this versatile piperidine derivative.

Physicochemical Properties: The Foundation of Stability

A molecule's intrinsic stability is dictated by its structure and resulting physicochemical properties. This compound is a salt of a secondary amine, a characteristic that, along with the presence of an aryl ether linkage, governs its reactivity and degradation susceptibility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Significance for Stability |

| Molecular Formula | C₁₂H₁₈ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 243.73 g/mol | Essential for quantitative analysis. |

| Appearance | White to off-white crystalline powder | Visual inspection can be a simple, preliminary indicator of degradation (e.g., discoloration). |

| Melting Point | Approximately 245-248 °C | A sharp, well-defined melting point is indicative of high purity. A depression or broadening of the melting range can suggest the presence of impurities or degradation products. |

| Solubility | Soluble in water and polar organic solvents like methanol. | Good solubility is crucial for solution-state stability studies and for formulation development.[1] |

| pKa (piperidine nitrogen) | Estimated 9-10 | The basicity of the piperidine nitrogen influences the salt's stability and its reactivity, particularly in pH-dependent hydrolytic and oxidative reactions. |

| Hygroscopicity | As an amine hydrochloride, it is potentially hygroscopic. | Absorption of moisture can lead to physical changes (clumping) and can facilitate hydrolytic degradation. |

Predicted Degradation Pathways: A Mechanistic Perspective

Forced degradation studies, which intentionally stress a compound under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and pathways.[2][3][4] Based on the structure of this compound, the following degradation pathways are predicted.

Caption: Predicted degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The aryl ether linkage is a primary site for potential hydrolytic cleavage.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ether oxygen makes the carbon atom of the piperidine ring more susceptible to nucleophilic attack by water. This would lead to the formation of 4-methoxyphenol and piperidin-4-ol . The rate of this reaction is dependent on the stability of the carbocation intermediate formed.[5][6][7][8]

-

Base-Catalyzed Hydrolysis: While aryl ethers are generally stable under basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to cleavage, although this is expected to be a slower process compared to acid hydrolysis.

Oxidative Degradation

The piperidine ring is susceptible to oxidation.

-

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized, particularly by agents like hydrogen peroxide, to form the corresponding N-oxide .

-

Ring Oxidation and Cleavage: Oxidation can also occur at the carbon atoms adjacent to the nitrogen, potentially leading to ring-opening products. This is a common metabolic pathway for piperidine-containing drugs and can also occur under chemical stress.

-

Oxidation of the Methoxyphenyl Ring: The electron-rich methoxyphenyl ring can also be a target for oxidation, potentially leading to the formation of quinone-like structures, although this is generally less facile than oxidation of the piperidine nitrogen.

Thermal Degradation

As a hydrochloride salt, thermal decomposition can be complex. Upon heating, piperidine hydrochloride salts can decompose, potentially liberating hydrogen chloride gas. The organic moiety may undergo various thermal rearrangements and fragmentation reactions. For fentanyl, a related piperidine derivative, thermal degradation resulted in multiple products, including those from the cleavage of the N-alkyl group and modifications to the piperidine ring.[9]

Photolytic Degradation

Compounds containing aromatic ethers and secondary amines can be susceptible to photodegradation.

-

Photodegradation of the Methoxyphenyl Moiety: Methoxy-substituted aromatic compounds have been shown to undergo photodegradation, leading to various products including aldehydes and carboxylic acids resulting from the cleavage of the aromatic ring and oxidation of the methoxy group.[10][11]

-

Radical-Mediated Degradation: UV light can initiate free-radical reactions, which can lead to a complex mixture of degradation products.

Stability-Indicating Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.

-

Forced Degradation Sample Analysis:

-

Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Expose the solutions to heat (e.g., 60-80°C) and/or light (as per ICH Q1B guidelines).

-

Analyze the stressed samples at various time points alongside a control (unstressed) sample.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all degradation product peaks is the key aspect of a stability-indicating method.

Caption: A typical workflow for the development and application of a stability-indicating HPLC method.

Recommended Storage and Handling

Based on the potential stability liabilities, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage Conditions: Store in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

-

Inert Atmosphere: To minimize oxidative degradation and moisture absorption, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, particularly for reference standards.

-

Handling: Use appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area to avoid inhalation of the powder.

Conclusion

The stability of this compound is governed by the interplay of its piperidine and methoxyphenyl ether moieties. While generally stable under recommended storage conditions, it is susceptible to degradation under stress, primarily through hydrolysis of the ether linkage and oxidation of the piperidine ring. A thorough understanding of these potential degradation pathways is essential for the development of robust formulations and for establishing appropriate storage and handling protocols. The implementation of a validated, stability-indicating analytical method is a non-negotiable requirement to ensure the quality, safety, and efficacy of any pharmaceutical product derived from this important synthetic intermediate. This guide provides a foundational framework for scientists to approach the stability assessment of this compound with scientific rigor and confidence.

References

- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.

- Bajerski, L., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 1-13.

-

Vedantu. (n.d.). The acidic hydrolysis of ether X shown above is fastest when. Retrieved from [Link]

- Rissanen, K. (2007). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. International Journal of Chemical Kinetics, 39(9), 524-534.

- Gergely, A., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8799-8810.

-

Collegedunia. (2022, June 14). The acidic hydrolysis of ether (X) shown below is fastest when. Retrieved from [Link]

- Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618.

-

Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Retrieved from [Link]

-

Allen. (n.d.). The acidic hydrolysis of ether (X) shown below is fastest when. Retrieved from [Link]

- Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 549-556.

- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Stack Exchange. (2020, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128.